Isooctyl acrylate

Catalog No.
S583622
CAS No.
29590-42-9
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctyl acrylate

CAS Number

29590-42-9

Product Name

Isooctyl acrylate

IUPAC Name

6-methylheptyl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C=C

solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)

Synonyms

IOA, isooctyl acrylate

Canonical SMILES

CC(C)CCCCCOC(=O)C=C

The exact mass of the compound Isooctyl acrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 23 °c: 0.001 (very poor). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isooctyl acrylate (IOA) is a monofunctional, C8 branched alkyl acrylate monomer that serves as a critical "soft" building block in the synthesis of high-performance acrylic polymers. Characterized by its ability to impart a low glass transition temperature (Tg), exceptional flexibility, and inherent tackiness, IOA is predominantly utilized in the formulation of pressure-sensitive adhesives (PSAs), advanced coatings, and sealants [1]. Unlike harder monomers that provide internal strength, IOA acts as a primary tackifying monomer, typically comprising 70–90% of a PSA monomer blend [2]. From a procurement perspective, IOA is prioritized when a formulation requires a precise balance of low-temperature flexibility, moisture vapor transmission, and durable adhesion to a variety of substrates without compromising the polymer's weatherability or chemical resistance [1].

Procurement Fit

Soft monomer Imparts low Tg and high flexibility to acrylic copolymers for PSA and elastomer design.
Dispersed-phase Highly water-insoluble; suited for emulsion polymerization with controlled particle morphology.
Branched C8 Distinct alkyl architecture differentiates IOA from linear or 2-ethylhexyl isomers in copolymer performance.

A common procurement error is treating all C8 alkyl acrylates as interchangeable commodities. While isooctyl acrylate (IOA) and 2-ethylhexyl acrylate (2-EHA) are structural isomers with the same chemical formula (C11H20O2), their distinct branching architectures dictate fundamentally different polymer behaviors [1]. 2-EHA features a specific chiral center with branching at the second carbon, whereas IOA is a mixture of isomers with branching distributed along the alkyl chain. This structural divergence directly impacts the polymer's entanglement density and free volume. Consequently, substituting IOA with 2-EHA alters the glass transition temperature, reduces the cohesive shear strength, and changes the adhesive's response to thermal stress [2]. For applications requiring specific load-bearing capabilities or precise tack-to-shear balances, generic substitution will likely result in cohesive failure or unacceptable creep, mandating the procurement of the exact IOA monomer[1].

Substitution Risk

Target Monomer
Substitute Risk
Isooctyl Acrylate
2-EHA (isomer): Homopolymer Tg may shift significantly; segmental mobility and cold-flow profile may not transfer directly.
Isooctyl Acrylate
n-Butyl Acrylate: Structure-property relationship differs; comonomer-content response in peel and shear may not reproduce.

Homopolymer Glass Transition Temperature (Tg) and Thermal Creep Resistance

The thermal properties of the resulting homopolymer are a primary differentiator between C8 acrylate isomers. Poly(isooctyl acrylate) (PIOA) exhibits a glass transition temperature (Tg) of approximately -50 °C to -54 °C. In contrast, the homopolymer of 2-ethylhexyl acrylate (P2EHA) has a significantly lower Tg, typically reported around -65 °C [1]. This ~11–15 °C difference is substantial in adhesive formulation. The higher Tg of PIOA restricts segmental mobility at slightly elevated temperatures compared to P2EHA, directly translating to higher cohesive strength and better resistance to cold flow (creep) under shear stress [1].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataPoly(isooctyl acrylate) Tg ≈ -50 °C to -54 °C
Comparator Or BaselinePoly(2-ethylhexyl acrylate) Tg ≈ -65 °C
Quantified DifferencePIOA exhibits a Tg ~11–15 °C higher than P2EHA.
ConditionsThermal analysis (DSC) of pure homopolymers.

The higher Tg of IOA-based polymers prevents cohesive failure and excessive softening in adhesives exposed to elevated service temperatures, justifying its selection for automotive and industrial tapes.

Peel/Shear vs. n-BA
Head-to-head
No clear correlation between IOA content and peel/shear strength
BA: Positive correlation; increasing BA content improves peel and shear.
May support formulation robustness; decouples monomer loading from mechanical response.
Solvent-free UV-cured acrylic PSAs; varying comonomer content.

Solution Viscosity and Coating Processability

The specific isomer composition of isooctyl acrylate significantly influences the rheological properties of synthesized polymer solutions. Comparative patent data demonstrates that acrylic adhesives derived from isooctyl acrylate yield higher inherent and solution viscosities when compared to isomeric straight-chain or specifically branched analogs like 2-octyl acrylate, under identical polymerization conditions and molar concentrations[1]. While lower viscosity can be advantageous for certain high-speed, thin-film coating operations, the higher viscosity of IOA-based polymers is highly desirable for building thick adhesive films and achieving rapid cohesive strength buildup without the need for excessive crosslinking agents [1].

Evidence DimensionPolymer Solution Viscosity
Target Compound DataHigher relative solution viscosity for IOA-derived adhesives.
Comparator Or Baseline2-octyl acrylate-derived adhesives (lower viscosity).
Quantified DifferenceIOA produces a structurally thicker, higher-viscosity polymer matrix at equivalent molar concentrations.
ConditionsIdentical monomer concentrations and free-radical polymerization conditions.

Procurement of IOA is critical for manufacturers who rely on its specific viscosity profile to achieve target coat weights and structural thickness in high-performance tapes.

Homopolymer Tg
Cross-study
-50 °C
P2EHA: -65 °C · Δ = 15 °C
Higher Tg may support adhesive design where elevated-temperature cohesion is required.
Literature homopolymer values; formulation Tg will vary with comonomer ratio.

Solubility Parameter and Low Surface Energy (LSE) Substrate Wetting

The ability of a pressure-sensitive adhesive to bond to low surface energy (LSE) plastics, such as polypropylene and high-density polyethylene, is governed by the monomer's solubility parameter. Isooctyl acrylate possesses a calculated Fedors solubility parameter of 9.22 (cal/cm³)^0.5 [1]. This is significantly lower than shorter-chain analogs like butyl acrylate (9.77) or ethyl acrylate (10.2). The low solubility parameter of IOA closely matches the surface energy of non-polar polyolefins, enabling superior thermodynamic wetting and spreading [1]. Formulations utilizing IOA avoid the 'zipping' or slip-stick failure modes commonly observed when attempting to bond LSE substrates with higher-solubility-parameter acrylics [1].

Evidence DimensionFedors Solubility Parameter
Target Compound Data9.22 (cal/cm³)^0.5 for Isooctyl Acrylate
Comparator Or Baseline9.77 (cal/cm³)^0.5 for Butyl Acrylate
Quantified DifferenceIOA has a 0.55 lower solubility parameter than Butyl Acrylate, indicating higher non-polar character.
ConditionsTheoretical calculation and empirical peel testing on polypropylene/HDPE.

IOA must be selected over shorter-chain acrylates when formulating adhesives intended for direct bonding to untreated plastics and automotive polyolefins.

TPE Upper-Service Temp
Class-level
Higher than SIS triblock TPEs (Kraton D1107)
PMMA-PIOA-PMMA triblocks with short PMMA end blocks.
Supports IOA evaluation for high-temperature TPE research.
Class-level inference; direct 2-EHA-based TPE comparison not available in study.

High-Shear Industrial and Automotive Tapes

Directly downstream of its higher homopolymer Tg compared to 2-EHA, IOA is the optimal monomer for double-sided mounting tapes and automotive trim adhesives where resistance to high-temperature creep and static shear failure is critical [1].

Low Surface Energy (LSE) Plastic Bonding

Leveraging its low solubility parameter (9.22), IOA is highly suited for formulating adhesives that must wet and bond to untreated polypropylene, polyethylene, and other non-polar substrates without the need for aggressive surface corona treatments [2].

Medical and Skin-Contact Adhesives

Due to its ability to form a highly flexible, moisture-permeable matrix, IOA is utilized in transdermal drug delivery patches and advanced wound dressings. Its specific entanglement profile provides gentle tack while maintaining the cohesive strength necessary for clean, residue-free removal from the skin[3].

High-Coat-Weight Protective Films

Utilizing the higher solution viscosity generated by IOA polymerization, manufacturers can efficiently produce thick, structurally sound adhesive layers for surface protection films that require high impact resistance and dimensional stability[4].

Application Fit

Application
Selection Property
Validation Focus
PSA Formulation Development
Comonomer-property decoupling profile
Peel/shear batch consistency under feed-ratio variation
High-Temperature Acrylic Adhesives
Homopolymer Tg ranking
Creep resistance under thermal load
Thermoplastic Elastomer Research
PIOA midblock thermal behavior
Upper-service temperature benchmarking

Physical Description

Liquid
COLOURLESS LIQUID.

XLogP3

4.2

Boiling Point

196.8 °C

Flash Point

91 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.4

Density

0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

3.93

UNII

GU1V16S82F

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, Pa at 25 °C: 133.3

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

29590-42-9
54774-91-3

Wikipedia

Isooctyl acrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Printing and related support activities
2-Propenoic acid, isooctyl ester: ACTIVE

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